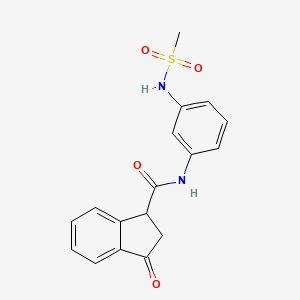

![molecular formula C23H32N2O3S B2797847 2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide CAS No. 921925-17-9](/img/structure/B2797847.png)

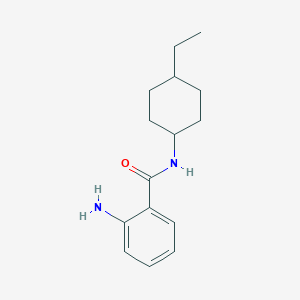

2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide” is a derivative of adamantyl and tetrahydroisoquinoline . It belongs to a series of new adamantyl derivatives of polynitrogen heterocycles .

Chemical Reactions Analysis

The compound has been demonstrated to be a necessary reagent in the dual catalytic nickel/photoredox cross-electrophile coupling of unactivated alkyl chlorides . The increased nucleophilicity of this compound, as compared to other organosilane reagents, is key to activating the alkyl chloride for chlorine atom abstraction .Aplicaciones Científicas De Investigación

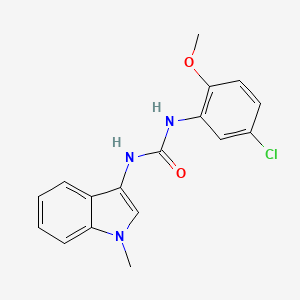

Cytotoxic Activity of Novel Sulfonamide Derivatives

A study by Ghorab et al. (2015) explored the synthesis of various sulfonamide derivatives, including those with an adamantyl moiety. They found these compounds to have promising anticancer activity against breast and colon cancer cell lines.

Synthesis of Adamantylated Piperidines

Shadrikova et al. (2016) investigated the synthesis of quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides. These compounds show potential in various biological applications due to their structural properties.

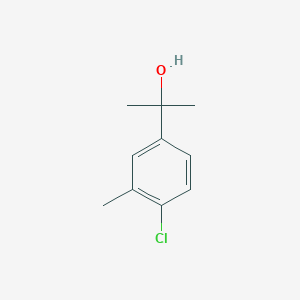

Transformations in Adamantane Derivatives

Koval’skaya et al. (2004) examined the reaction of 2-(3-hydroxy-3-methyl-1-butynyl)adamantan-2-ol under various conditions, leading to the formation of N2-acetamide derivatives. This study highlights the versatility of adamantane derivatives in chemical transformations.

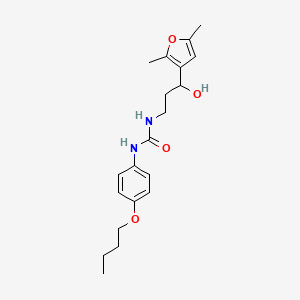

Adamantylated Pyrimidines and Biological Properties

Orzeszko et al. (2004) synthesized adamantylated pyrimidines, demonstrating their significant anticancer and antimicrobial properties. This indicates the potential of adamantane derivatives in pharmaceutical applications.

N-(adamantan-1-yl) Derivatives and Antimicrobial Activities

Al-Wahaibi et al. (2017) focused on the synthesis of adamantane-isothiourea hybrid derivatives. They found these compounds to exhibit potent antimicrobial activity, highlighting another avenue of research for adamantane derivatives.

Propiedades

IUPAC Name |

2-(1-adamantyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c26-22(15-23-12-17-9-18(13-23)11-19(10-17)14-23)24-6-8-29(27,28)25-7-5-20-3-1-2-4-21(20)16-25/h1-4,17-19H,5-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUWXLOMRDVQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2797765.png)

![(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B2797772.png)

![(E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2797783.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide](/img/structure/B2797786.png)